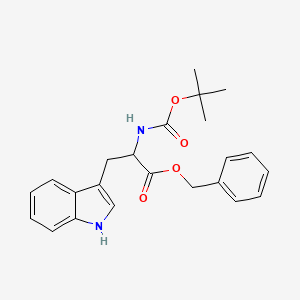

BOC-TRP-OBZL

Description

Significance of Protected Amino Acid Derivatives in Organic Synthesis

In multi-step organic synthesis, especially in the construction of peptides and proteins, the presence of multiple reactive functional groups within amino acids poses significant challenges. Protected amino acid derivatives are reversibly modified forms of amino acids where specific functional groups are temporarily rendered unreactive. This strategy is critical for achieving chemoselectivity, preventing undesired side reactions, and ensuring that chemical transformations occur only at the intended sites organic-chemistry.orgebi.ac.uk.

For instance, in peptide synthesis, the α-amino group of an amino acid is highly nucleophilic and must be protected to prevent spontaneous polymerization and to control the direction of peptide bond formation researchgate.netpeptide.com. Similarly, the reactive side chains of certain amino acids (e.g., hydroxyls, thiols, carboxylic acids, or basic nitrogens) also require temporary protection to avoid interference during coupling reactions peptide.com. A well-chosen protecting group should be selectively introduced and removed in high yields without affecting other functional groups in the molecule slideshare.net. The tert-butyloxycarbonyl (Boc) and 9-fluorenylmethoxycarbonyl (Fmoc) groups are two widely adopted protecting groups for the α-amino function in solid-phase peptide synthesis (SPPS), offering orthogonal deprotection strategies. Boc groups are typically removed under mild acidic conditions, such as with trifluoroacetic acid (TFA), while Fmoc groups are removed under basic conditions, for example, using piperidine (B6355638) organic-chemistry.orgresearchgate.netwikipedia.orgsigmaaldrich.comrsc.orgpeptide.com. This orthogonality allows for the selective manipulation of different parts of a growing peptide chain.

Role of Tryptophan in Peptide and Protein Chemistry

Tryptophan (Trp) is one of the 20 standard α-amino acids essential for protein biosynthesis in humans and many animals, as it cannot be synthesized endogenously wikipedia.orgnih.gov. Its defining structural feature is the indole (B1671886) ring in its side chain, which classifies it as an aromatic and polar molecule with a non-polar aromatic beta carbon substituent wikipedia.org.

Despite being one of the less common amino acids in proteins, typically accounting for only about 1% of residues, tryptophan plays vital structural and functional roles wikipedia.orgresearchgate.net. Its indole moiety is involved in various noncovalent interactions, including π-π stacking, cation-π interactions, and hydrogen bonding, which are crucial for stabilizing protein structures and facilitating protein-ligand binding acs.orgnih.govmdpi.com. Tryptophan residues are particularly noted for their role in "anchoring" membrane proteins within cell membranes and participating in glycan-protein interactions wikipedia.orgmdpi.com. Furthermore, tryptophan is a significant intrinsic fluorescent probe, meaning its natural fluorescence can be utilized to study the microenvironment around tryptophan residues in folded proteins wikipedia.org. Beyond its structural contributions, tryptophan serves as a biochemical precursor for important biomolecules such as the neurotransmitter serotonin, the hormone melatonin, and vitamin B3 (niacin) wikipedia.orgnih.gov. Its unique chemical reactivity and relatively low abundance also make the indole nucleus of tryptophan an attractive target for site-specific chemical modifications in protein functionalization studies researchgate.net.

Overview of BOC-TRP-OBZL as a Key Synthetic Building Block

This compound, chemically known as Boc-L-Tryptophan Benzyl (B1604629) Ester, is a protected form of the amino acid L-tryptophan designed specifically for use as a key synthetic building block in organic synthesis, particularly in peptide synthesis ontosight.aichemimpex.com. This compound features a dual protection strategy: the α-amino group of L-tryptophan is protected by a tert-butoxycarbonyl (Boc) group, and its carboxylic acid group is protected as a benzyl ester (OBzl) ontosight.ai.

This dual protection is critical as it effectively masks the highly reactive amino and carboxyl functionalities of tryptophan, preventing unwanted side reactions such as polymerization or undesirable bond formations during multi-step synthesis ontosight.ai. The Boc group ensures that the amino group does not participate in unintended nucleophilic reactions, while the benzyl ester prevents the carboxylic acid from reacting prematurely ontosight.ai.

This compound typically presents as a white to off-white powder chemimpex.comlookchem.comguidechem.com. Its synthesis commonly involves the reaction of L-tryptophan with di-tert-butyl dicarbonate (B1257347) (Boc₂O) to introduce the Boc protecting group, followed by esterification with benzyl alcohol to form the benzyl ester ontosight.ai. The Boc group can be selectively removed using trifluoroacetic acid (TFA), a common deprotection method in Boc-based peptide synthesis strategies peptide.comwikipedia.orgpeptide.com. The benzyl ester, on the other hand, can be cleaved by catalytic hydrogenation or strong acids like hydrogen fluoride (B91410) (HF) peptide.compharm.or.jp.

The strategic protection offered by this compound makes it an invaluable intermediate for incorporating tryptophan residues into growing peptide chains with high precision and efficiency. Its applications span various scientific disciplines, including biochemistry, molecular biology, and pharmaceutical research, where it facilitates the development of novel therapeutic agents and contributes to the study of complex biological processes ontosight.aichemimpex.com.

Table 1: Key Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₂₃H₂₆N₂O₄ | chemimpex.comlookchem.comguidechem.comlead-sciences.com |

| Molecular Weight | 394.46 g/mol | chemimpex.comlookchem.comguidechem.comlead-sciences.com |

| CAS Number | 57229-67-1 | chemimpex.comlookchem.comguidechem.comlead-sciences.comchemicalbook.comambeed.com |

| Appearance | White to off-white powder | chemimpex.comlookchem.comguidechem.com |

| Melting Point | 139.0-145.0 °C | chemimpex.com |

| Optical Rotation | [α]D²⁰ = -14.0 ± 2º (C=1 in DMF) | chemimpex.com |

Structure

3D Structure

Properties

Molecular Formula |

C23H26N2O4 |

|---|---|

Molecular Weight |

394.5 g/mol |

IUPAC Name |

benzyl 3-(1H-indol-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate |

InChI |

InChI=1S/C23H26N2O4/c1-23(2,3)29-22(27)25-20(21(26)28-15-16-9-5-4-6-10-16)13-17-14-24-19-12-8-7-11-18(17)19/h4-12,14,20,24H,13,15H2,1-3H3,(H,25,27) |

InChI Key |

CEMCPAAFDOVLDW-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)OCC3=CC=CC=C3 |

Origin of Product |

United States |

Synthesis Methodologies and Strategies for Boc Trp Obzl and Its Derivatives

Conventional Synthetic Routes to BOC-TRP-OBZL

The conventional synthesis of this compound typically proceeds through a sequence of protection steps, ensuring the selective modification of the N-alpha amino group and the carboxyl group of L-tryptophan.

N-alpha Protection of Tryptophan (Boc Group Introduction)

The N-alpha amino group of L-tryptophan is commonly protected by the tert-butoxycarbonyl (Boc) group. ontosight.ai This protection is typically achieved by reacting L-tryptophan with di-tert-butyl dicarbonate (B1257347) (Boc2O), also known as Boc anhydride. ontosight.ai The resulting intermediate is Nα-Boc-L-tryptophan (Boc-Trp-OH), a widely used protected amino acid. sigmaaldrich.comsigmaaldrich.com The Boc group functions as a carbamate (B1207046), rendering the amine less reactive and is known for its stability to basic hydrolysis, many nucleophiles, and catalytic hydrogenation. total-synthesis.com

Solution-Phase Peptide Synthesis Strategies Incorporating this compound

Solution-phase peptide synthesis (LPPS) allows for the synthesis of peptides in a homogeneous solution, offering advantages in purification of intermediates. The Boc/Bzl (Boc for N-alpha, Benzyl (B1604629) for side chains and C-terminus) strategy is frequently employed in solution-phase peptide synthesis. researchgate.net In this method, both the N-terminal and C-terminal groups, as well as any reactive side chains, must be appropriately protected to prevent undesired reactions. squarespace.com

Stepwise Elongation Approaches

In stepwise elongation, amino acids are added one by one to the growing peptide chain. researchgate.net After each amino acid coupling, the N-alpha protecting group of the newly added residue is selectively removed to allow for the attachment of the next amino acid. squarespace.com The urethane (B1682113) moiety of the N-terminal Boc group helps to reduce epimerization during the activation step, which is beneficial for maintaining stereochemical integrity. researchgate.net

Fragment Condensation Methodologies

For the synthesis of larger peptides, the fragment condensation approach becomes particularly attractive. squarespace.com This methodology involves synthesizing smaller, protected peptide fragments, purifying them, and then ligating these fragments together. squarespace.com Benzyl esters, such as the one in this compound, are useful for peptide fragment condensation. oup.com This strategy simplifies the purification of the final, larger peptide product, as the reaction mixture primarily contains the two precursor peptide fragments and the desired, significantly larger product. squarespace.com

Solid-Phase Peptide Synthesis (SPPS) Utilizing this compound

Solid-phase peptide synthesis (SPPS), pioneered by Bruce Merrifield, revolutionized peptide synthesis by anchoring the growing peptide chain to an insoluble resin. csic.es This approach allows for facile separation of the peptide from excess reagents and byproducts through simple filtration and washing steps. csic.esiris-biotech.de

In SPPS, the peptide chain is elongated by sequentially coupling amino acids to the solid support. csic.esiris-biotech.de After the attachment of an amino acid, its N-alpha protecting group is removed, and then the next amino acid is coupled. csic.es The Boc/Bzl protection scheme is a well-established method in SPPS, where Boc protecting groups are used for the temporary protection of N-alpha amino groups, and benzyl-based protecting groups are employed for more permanent protection of side chains and the C-terminus. iris-biotech.depeptide.com

While the Boc and benzyl-based protecting groups are both acid-labile, the Boc group is typically removed under moderate acidic conditions, such as with 50% trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM). iris-biotech.depeptide.compeptide.com In contrast, benzyl-based protecting groups generally require stronger acids, such as hydrogen fluoride (B91410) (HF) or trifluoromethanesulfonic acid (TFMSA), for their removal. iris-biotech.depeptide.com This difference in lability allows for their practical, albeit not truly orthogonal, utilization in SPPS. iris-biotech.depeptide.com

Boc-Trp is a commonly used building block in Boc-based SPPS. total-synthesis.compeptide.com A potential challenge during Boc deprotection is the formation of tert-butyl carbonium ions, which can lead to undesired side reactions, such as alkylation of nucleophilic amino acids like tryptophan. total-synthesis.compeptide.com The inclusion of scavengers, such as dithioethane (DTE), in the cleavage solution can mitigate these side products by reacting with the tert-butyl cations. peptide.com Furthermore, the indole (B1671886) nitrogen of tryptophan can also be protected with a Boc group (N-in-Boc), which is stable to bases and nucleophiles and is orthogonal to the Fmoc protecting group, making derivatives like Fmoc-Trp(Boc)-OH commercially available and suitable for SPPS. google.comuni.luthieme-connect.de

Protecting Group Chemistry and Indole Nucleus Management in Boc Trp Obzl Systems

Acid-Lability of Boc and Benzyl (B1604629) Protecting Groups

Both the Boc (tert-butyloxycarbonyl) and benzyl (Bn or Bzl) protecting groups are known for their acid-lability, meaning they can be removed under acidic conditions. biosynth.comresearchgate.net However, they exhibit differential lability, allowing for their selective cleavage under carefully controlled acidic environments. biosynth.com

The Boc group protects amines as carbamates and is typically removed using strong acids such as trifluoroacetic acid (TFA) or HCl in methanol. total-synthesis.comwikipedia.orgmasterorganicchemistry.com The mechanism of Boc deprotection generally involves the protonation of the carbamate (B1207046) oxygen, which enhances the electrophilicity of the carbonyl carbon. commonorganicchemistry.comchemistrysteps.com This is followed by the loss of a tert-butyl cation, leading to the formation of a carbamic acid. total-synthesis.comcommonorganicchemistry.com The unstable carbamic acid then spontaneously decarboxylates, releasing carbon dioxide (CO2) gas and yielding the free amine. total-synthesis.commasterorganicchemistry.comcommonorganicchemistry.comchemistrysteps.comjk-sci.com The tert-butyl cation intermediate can be reactive and may alkylate other nucleophilic amino acids like methionine or tryptophan; therefore, scavengers such as anisole (B1667542) or thiophenol are often employed during deprotection to trap these reactive species. total-synthesis.comwikipedia.orgmasterorganicchemistry.com

Benzyl esters are commonly used to protect carboxylic acids and are also acid-labile. organic-chemistry.org While they can be cleaved by strong acids, this method is typically limited to substrates that are stable under harsh acidic conditions. organic-chemistry.org For instance, benzyl-based protecting groups require very strong acids like anhydrous hydrogen fluoride (B91410) (HF) or trifluoromethanesulfanesulfonic acid (TFMSA) for removal. peptide.com Alternatively, benzyl esters can be cleaved via hydrogenolysis, a milder method involving catalytic hydrogenation (e.g., with palladium on carbon and hydrogen gas), which yields the carboxylic acid and toluene. organic-chemistry.orgacsgcipr.org This method is often preferred when acid-sensitive functionalities are present elsewhere in the molecule. organic-chemistry.org

Orthogonal Protection Strategies Involving BOC-TRP-OBZL

Orthogonal protection strategies are crucial in peptide synthesis, allowing for the selective removal of one protecting group in the presence of others without affecting the integrity of the peptide chain or other protected functionalities. biosynth.comiris-biotech.de

In the Boc/benzyl (Boc/Bzl) protection scheme, the N-alpha amino group is protected with Boc, and side-chain functionalities (including the carboxyl group of the C-terminus, as in this compound) are protected with benzyl-based groups. biosynth.comresearchgate.netpeptide.com While both Boc and benzyl groups are acid-labile, their orthogonality is considered "quasi-orthogonal" rather than truly orthogonal. biosynth.comiris-biotech.de This is because both can be cleaved by acid, but they require different strengths of acid for removal. biosynth.com The Boc group is removed under moderate acidic conditions (e.g., 50% TFA in dichloromethane), whereas benzyl-based protecting groups typically require stronger acids like HF or TFMSA for their final cleavage. biosynth.compeptide.com This differential acid-lability allows for sequential deprotection, but it necessitates careful control of reaction conditions to prevent premature cleavage of the more robust benzyl protecting groups. biosynth.compeptide.com

The indole (B1671886) nitrogen (N(in)) of tryptophan is a nucleophilic and acid-sensitive moiety that can undergo undesirable side reactions, such as alkylation by t-butyl cations generated during Boc deprotection or oxidation by cationic species. total-synthesis.compeptide.com Therefore, protecting the indole nitrogen is often necessary, especially in Boc chemistry, to prevent these issues and ensure high yields and purity of the synthesized peptides. peptide.comresearchgate.net

Data Tables

Here are some data tables summarizing key information about the protecting groups and their cleavage conditions:

| Protecting Group | Functional Group Protected | Common Cleavage Conditions (Acidic) | Orthogonality with Boc | Notes |

| Boc | N-alpha amino | TFA (moderate acid), HCl in MeOH total-synthesis.comwikipedia.orgmasterorganicchemistry.com | Quasi-orthogonal with Benzyl biosynth.comiris-biotech.de | Generates t-butyl cation; scavengers often needed. total-synthesis.comwikipedia.orgmasterorganicchemistry.com |

| Benzyl (Bzl/OBzl) | Carboxyl (ester) | HF, TFMSA (strong acids) biosynth.compeptide.com | Quasi-orthogonal with Boc biosynth.comiris-biotech.de | Can also be removed by hydrogenolysis. organic-chemistry.orgacsgcipr.org |

| N(in)-Boc | Tryptophan Indole N | TFA (acidic) researchgate.netrsc.orggoogle.comcymitquimica.com | Orthogonal with Fmoc (if N-alpha is Fmoc) cymitquimica.com | Prevents side reactions of indole. peptide.comresearchgate.net |

Cleavage Conditions and Selectivity

| Protecting Group | Acid Strength for Removal | Other Cleavage Methods |

| N-alpha Boc | Moderate Acid (e.g., 50% TFA) biosynth.compeptide.com | - |

| Benzyl Ester | Strong Acid (e.g., HF, TFMSA) biosynth.compeptide.com | Hydrogenolysis (Pd/H2) organic-chemistry.orgacsgcipr.org |

| N(in)-Boc | Moderate Acid (e.g., TFA) researchgate.netrsc.orggoogle.comcymitquimica.com | - |

Advanced Analytical and Spectroscopic Characterization Methodologies for Boc Trp Obzl and Its Peptide Adducts

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for probing the intricate structural details of BOC-TRP-OBZL and its peptide adducts at an atomic level. Techniques such as Nuclear Magnetic Resonance (NMR), Vibrational Circular Dichroism (VCD), and Infrared (IR) spectroscopy provide complementary information regarding conformation, chirality, and secondary structure.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the three-dimensional structure and conformational dynamics of molecules in solution. copernicus.org For peptides containing this compound, 1D and 2D NMR experiments are employed to gain insights into their conformational preferences.

In a study of a tetrapeptide containing a Boc-Trp residue, two-dimensional NMR spectroscopy was utilized to examine the peptide's solution conformation. nih.gov Techniques such as 2D nuclear Overhauser effect spectroscopy (NOESY) and rotating frame nuclear Overhauser effect spectroscopy (ROESY) provide through-space correlations between protons that are close in proximity, typically within 5 Å. nih.gov The resulting interproton distance constraints are then used as inputs for restrained molecular dynamics (MD) simulations to generate a family of low-energy conformations consistent with the experimental data. nih.govnih.gov This combined NMR and molecular modeling approach allows for the characterization of distinct conformational preferences, such as the spatial orientation of the tryptophan residue, which can be critical for biological activity. nih.gov

For some peptides, particularly those with modifications like N-methylation, a cis-trans equilibrium around the peptide bond can be observed. nih.gov NMR is adept at identifying and characterizing the different rotamers present in solution, providing a more complete picture of the conformational landscape. nih.gov The analysis of NMR parameters, including chemical shifts, coupling constants, and NOEs, can reveal the relative populations of different conformers and the energy barriers between them. copernicus.orgfrontiersin.org

Table 1: Representative NMR Techniques in Peptide Conformational Analysis

| NMR Technique | Information Provided | Application to this compound Peptides |

| COSY (Correlation Spectroscopy) | Through-bond proton-proton correlations, identifies spin systems. | Assignment of amino acid residues. |

| TOCSY (Total Correlation Spectroscopy) | Correlates all protons within a spin system. | Full assignment of amino acid side chains. |

| NOESY/ROESY (Nuclear Overhauser Effect) | Through-space proton-proton correlations, provides distance constraints. nih.gov | Determination of 3D structure and folding topology. nih.gov |

| HSQC (Heteronuclear Single Quantum Coherence) | Correlates protons with their directly attached heteronuclei (e.g., ¹³C, ¹⁵N). | Resonance assignment and structural analysis. |

Vibrational Circular Dichroism (VCD) and Infrared (IR) spectroscopy are sensitive probes of molecular structure, particularly the secondary structure of peptides and the absolute configuration of chiral centers.

VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. rsc.org This technique is particularly powerful for distinguishing between stereoisomers and for determining the absolute configuration of molecules with multiple chiral centers. mdpi.com VCD, often assisted by Density Functional Theory (DFT) calculations, can provide detailed information on the solution-phase conformation and spatial arrangement of functional groups. rsc.org In the context of peptide studies, VCD has been shown to be extremely sensitive to the length and higher-order morphology of fibrillar structures, making it a valuable tool for studying peptide aggregation. nih.gov

Infrared (IR) spectroscopy provides information about the vibrational modes of a molecule. In peptide analysis, the amide I band (primarily C=O stretching) is particularly informative about the secondary structure (e.g., α-helix, β-sheet, random coil). Two-dimensional infrared (2D IR) spectroscopy, a more advanced technique, can be used to study structural dynamics and couplings between different parts of a peptide. By introducing isotopically labeled or structurally unique vibrational probes, such as a cyano group on the tryptophan indole (B1671886) ring, 2D IR can provide distance and orientation information between the probes. nih.gov For instance, a study on a model peptide containing 5-cyano-tryptophan demonstrated that the coupling strength between cyano labels, determined from the 2D IR spectrum, could be used to calculate the distance between them, thereby providing a structural constraint. nih.gov

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic methods are central to the purification and analysis of this compound and its corresponding peptides, ensuring that the final product is free from synthetic byproducts and other impurities.

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the purification and purity assessment of synthetic peptides. ajpamc.com Preparative HPLC is employed to isolate the target peptide from a crude synthetic mixture with high resolution and efficiency. The purity of the final product, including derivatives like this compound, is often reported as ≥99% as determined by HPLC. chemimpex.com

Reversed-phase HPLC (RP-HPLC) is the most common mode used for peptide purification. In RP-HPLC, the stationary phase is nonpolar (e.g., C18 silica), and the mobile phase is a polar solvent mixture, typically water and acetonitrile, often containing an ion-pairing agent like trifluoroacetic acid (TFA). Peptides are separated based on their hydrophobicity, with more hydrophobic peptides being retained longer on the column. The progress of the purification is monitored by UV detection, usually at 214 nm (peptide backbone) and 280 nm (tryptophan and tyrosine side chains).

Table 2: Typical RP-HPLC Parameters for Peptide Purification

| Parameter | Description | Typical Conditions |

| Stationary Phase | The solid support within the column. | C18- or C8-bonded silica. |

| Mobile Phase A | The weaker, more polar solvent. | Water with 0.1% Trifluoroacetic Acid (TFA). |

| Mobile Phase B | The stronger, less polar solvent. | Acetonitrile with 0.1% Trifluoroacetic Acid (TFA). |

| Elution Mode | The method of changing mobile phase composition. | Gradient elution (increasing percentage of Mobile Phase B). |

| Detection | The method for observing eluted compounds. | UV absorbance at 214 nm and 280 nm. |

A significant challenge in the HPLC purification of many peptides is their poor solubility, which can be caused by hydrophobicity and aggregation. researchgate.net This is particularly true for peptides rich in hydrophobic residues like tryptophan. To address this, strategies have been developed to transiently increase the solubility of peptides during purification.

One innovative approach involves modifying the tryptophan indole nucleus with a temporary solubilizing group. researchgate.net For example, the indole nitrogen can be modified with a moiety that introduces a cationic charge after the cleavage of a protecting group like Boc. This charge significantly improves the peptide's solubility in the aqueous mobile phases used for HPLC. researchgate.net Following purification, this solubilizing moiety can be cleanly removed under mild conditions (e.g., treatment at pH 9.5) to yield the native peptide. researchgate.net This "traceless" modification strategy facilitates the purification of otherwise intractable peptide sequences. researchgate.net

Mass Spectrometry for Molecular Weight and Sequence Verification

Mass spectrometry (MS) is an essential tool for the analysis of synthetic peptides, providing rapid and accurate determination of molecular weight and verification of the amino acid sequence. rockefeller.edu It is used to confirm the identity of the final product and to identify any side products that may have formed during synthesis. rockefeller.edu

For a compound like this compound or its peptide adducts, MS analysis begins with ionization of the molecule. Techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are commonly used. The mass spectrometer then measures the mass-to-charge ratio (m/z) of the resulting ions. The measured molecular weight is compared to the calculated theoretical molecular weight to confirm that the correct compound has been synthesized. rockefeller.edu High-resolution mass spectrometry can provide mass accuracy in the parts-per-million (ppm) range, allowing for the unambiguous determination of the elemental composition.

Tandem mass spectrometry (MS/MS) can be used to verify the amino acid sequence. In this technique, a specific peptide ion (the precursor ion) is selected, fragmented, and the masses of the resulting fragment ions are measured. The fragmentation typically occurs at the peptide bonds, producing a series of ions (e.g., b- and y-ions) from which the amino acid sequence can be deduced. This is crucial for confirming that the amino acids have been incorporated in the correct order and for identifying any unexpected modifications.

Conformational Analysis and Theoretical Studies of Boc Trp Obzl Containing Peptides

Computational Chemistry Approaches for Peptide Conformation

Computational methods are indispensable for predicting and analyzing peptide conformations, offering insights that complement experimental techniques. These approaches range from highly accurate quantum mechanical calculations to extensive molecular dynamics simulations.

Quantum mechanical (QM) methods are valuable for investigating the electronic structure and energetic properties of peptides, particularly for smaller systems or specific active site regions. researchgate.net Density Functional Theory (DFT) methods, such as B3LYP, are widely employed for geometry optimization, calculating vibrational force fields, and determining spectral intensities (e.g., IR and Raman) of peptides. researchgate.netajol.info

For instance, B3LYP calculations with appropriate basis sets (e.g., 6-31+G(d,p)) have been used to optimize the geometries of dipeptides like Val-Trp, revealing stable folded and extended conformations. These calculations can also predict electronic properties such as dipole moments and frontier orbital energies (HOMO/LUMO), providing insights into the electronic structure differences between various conformations. ajol.info Furthermore, B3LYP has been applied in calculating chemical shifts to support experimental Nuclear Magnetic Resonance (NMR) data for studying peptide three-dimensional structures, including those of tryptophan zippers. researchgate.net The method can also assess transition energies for tryptophan in proteins, highlighting its role in understanding fluorescence properties. acs.org While direct isolated studies on BOC-TRP-OBZL's quantum mechanical properties are not widely reported, the principles extend to its behavior when incorporated into larger peptide structures, where the tryptophan residue's electronic characteristics are influenced by its local environment and conformation.

Molecular Dynamics (MD) simulations are powerful tools for exploring the conformational space, flexibility, and dynamic behavior of peptides in various environments, such as aqueous solutions or lipid bilayers. pnas.orgnih.govmdpi.commdpi.com Prior to MD simulations, energy minimization techniques, such as the steepest descent algorithm, are crucial to remove steric clashes and obtain stable starting geometries, ensuring the physical validity of the initial structure. nih.govmdpi.comigem.org

MD simulations have been extensively used to study the folding kinetics and dynamics of tryptophan-containing peptides, such as Trp zippers, observing their rapid collapse to compact conformations and the stability of their secondary structural elements like helical segments. pnas.orgnih.gov These simulations can track changes in properties like the radius of gyration and internal free energy over time. pnas.org For peptides interacting with membranes, MD simulations are vital for investigating aggregation behavior and the insertion of tryptophan residues into lipid bilayers, where tryptophan's unique hydrophobic and hydrogen-bonding capabilities play a significant role in peptide-membrane interactions. mdpi.commdpi.comacs.orgmdpi.com Moreover, MD simulations can reveal how specific amino acid substitutions influence peptide dynamics and the conformational plasticity of residues like tryptophan, directly impacting enzymatic activity. acs.org

The following table illustrates typical parameters and outcomes observed in molecular dynamics simulations of peptides:

| Parameter/Technique | Application in Peptide Modeling | Observed Outcomes/Insights |

| Energy Minimization | Removal of steric clashes, obtaining stable starting structures | Relaxation of bond lengths and angles, reduction of total energy. nih.govmdpi.comigem.org |

| Molecular Dynamics (MD) | Exploration of conformational space, folding dynamics, membrane interactions | Observation of folding/unfolding events, collapse to compact conformations, aggregation behavior, peptide insertion into bilayers. pnas.orgmdpi.commdpi.com |

| Temperature Control (e.g., Berendsen thermostat) | Maintaining constant temperature during simulations | Allows for study of temperature-dependent processes like folding rates and activation energies. pnas.orgmdpi.com |

| Pressure Control (e.g., Berendsen barostat) | Maintaining constant pressure for proper density | Ensures system reaches proper density and solvent equilibration. mdpi.comigem.org |

| Force Fields (e.g., CHARMM, OPLS) | Describing interatomic interactions | Accurate representation of peptide and environment interactions. pnas.orgnih.govmdpi.com |

| Implicit/Explicit Solvent Models | Simulating solvent effects | Implicit models for computational efficiency, explicit for detailed interactions. pnas.orgnih.govmdpi.com |

Structure-Activity Relationship (SAR) Studies and Conformational Impact

Structure-Activity Relationship (SAR) studies aim to understand how modifications to a molecule's structure affect its biological activity. For peptides, conformational changes, especially those involving key residues like tryptophan, can profoundly influence their function. researchgate.net

Tryptophan's indole (B1671886) side chain possesses unique properties, including hydrophobicity and the ability to form hydrogen bonds, making its conformation particularly influential in peptide function and interactions, especially with biological membranes. acs.orgmdpi.com

A prominent example of conformational impact is observed in tryptophan fluorescence. The fluorescence properties of tryptophan are highly sensitive to its local environment and conformational ensemble within a peptide. Intramolecular quenching of tryptophan fluorescence, primarily by electron transfer from the indole ring to the carbonyl groups of neighboring peptide bonds, is a significant mechanism. nih.govresearchgate.netnih.gov The amino acid sequence and the resulting peptide conformation can strongly influence the fluorescence intensity and spectral characteristics. For instance, studies have shown that the maximum fluorescence intensities vary significantly between different tryptophan-containing peptides, reflecting differences in their conformational ensembles and the accessibility of tryptophan to quenching groups. nih.govnih.gov

The following table illustrates the variation in tryptophan fluorescence intensity based on peptide sequence and conformational effects:

| Peptide | Number of Carbonyls | Maximum Fluorescence Intensity (Arbitrary Units) | Conformational Implication | Source |

| NATA | 2 | 49,000 | More exposed indole ring | nih.govnih.gov |

| AWA | 4 | 24,400 | Conformational difference leading to better quenching | nih.govnih.gov |

| AAWAA | 6 | 28,500 | Conformational difference leading to less efficient quenching compared to AWA | nih.govnih.gov |

| EAWQE | - | >50% greater than DYWTG | Amino acid sequence influences fluorescence via direct quenching or conformational ensemble | nih.govnih.gov |

| DYWTG | - | (Reference for EAWQE comparison) | Amino acid sequence influences fluorescence via direct quenching or conformational ensemble | nih.govnih.gov |

Modulating peptide conformation is a key strategy in peptide design to achieve desired biological functions. Several principles are employed to intentionally alter or control the three-dimensional structure of peptides, including those containing this compound.

One significant approach involves the incorporation of unnatural amino acids. For example, fluorinated amino acids like trifluoromethylthiolated tryptophan can be introduced to modify local hydrophobicity, alter pKa values of proximal functionalities, enhance membrane permeability, improve metabolic stability, and induce specific conformational constraints within the peptide. acs.org Such modifications can lead to altered biophysical properties and biological activity.

Rational design, based on a deep understanding of protein-chromophore interactions and the inherent low folding energy of certain protein systems, can lead to predictable conformational changes. For instance, strategically placed aromatic amino acids can induce specific open or closed protein conformations. chemrxiv.org Additionally, N-alkylation (e.g., N-methylation) is a known strategy to modify the pharmacological properties of peptides by altering their conformational preferences due to increased steric hindrance and the loss of hydrogen-bond donor ability. csic.es

Enzymatic Approaches in Synthesis and Modification of Boc Trp Obzl and Peptides

Principles of Chemo-Enzymatic Peptide Synthesis

Chemo-enzymatic peptide synthesis (CEPS) is a technology that utilizes enzymes, typically proteases, to catalyze the formation of peptide bonds in a controlled manner. Unlike traditional chemical synthesis, which often requires harsh conditions and extensive protection/deprotection steps that can lead to side reactions like racemization, CEPS operates under mild, aqueous, or mixed aqueous-organic conditions. The key principle involves reversing the natural hydrolytic function of proteases to favor aminolysis (peptide bond formation) over hydrolysis (peptide bond cleavage).

This equilibrium shift can be achieved through several strategies:

Product Precipitation: If the resulting peptide is insoluble in the reaction medium, its precipitation drives the equilibrium toward synthesis.

Organic Co-solvents: The addition of water-miscible organic solvents can alter the reaction thermodynamics to favor synthesis and reduce the hydrolytic activity of water.

Kinetically Controlled Synthesis: This is the more common approach, where an activated C-terminal ester of the acyl donor (e.g., BOC-TRP-OBZL, though benzyl (B1604629) esters are less activated than others like methyl or ethyl esters) is used. The enzyme forms a reactive acyl-enzyme intermediate, which is then attacked by the amino group of a nucleophile (the amine component). This process is generally faster than the competing hydrolysis of the acyl-enzyme intermediate, leading to high yields of the desired peptide.

The primary advantages of CEPS include its exceptional stereospecificity, which prevents racemization of amino acid residues, and its high regioselectivity, minimizing the need for complex side-chain protection strategies.

Enzyme-Catalyzed Formation of Peptide Bonds Involving Tryptophan Derivatives

The large, hydrophobic side chain of tryptophan makes it a preferred residue for certain proteases, which can be harnessed for peptide bond formation. In a typical kinetically controlled synthesis, a protected and C-terminally activated tryptophan derivative acts as the acyl donor. For example, BOC-TRP-OR (where R could be a methyl, ethyl, or benzyl group) can be coupled with an amino acid amide or another peptide fragment. The enzyme's active site recognizes the tryptophan residue, facilitating the formation of the acyl-enzyme intermediate and subsequent transfer to the nucleophile.

Thermolysin: This thermostable metalloprotease from Bacillus thermoproteolyticus exhibits a strong preference for bulky, hydrophobic amino acids at the P1' position during hydrolysis. In synthesis, this translates to a preference for a hydrophobic L-amino acid as the donor of the carbonyl group. nih.gov Therefore, N-protected tryptophan esters are excellent acyl donors for thermolysin-catalyzed condensations. Research has shown that the rate of synthesis is markedly enhanced by the presence of another hydrophobic residue adjacent to the carbonyl-group donor (the P2 position). nih.govpnas.org

α-Chymotrypsin: As a serine protease, chymotrypsin is one of the most studied enzymes for peptide synthesis. It specifically recognizes large aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan as the acyl donor. nih.gov The enzyme catalyzes peptide bond formation between N-acylated amino acid esters (carboxyl component) and various amino components like amino acid amides or peptide derivatives. nih.govnih.gov Studies have demonstrated that under optimal conditions, chymotrypsin-catalyzed synthesis can be nearly quantitative. nih.gov Free amino acid esters are generally poor nucleophiles (acceptors) in these reactions, whereas amides, hydrazides, or other peptides are much more effective. nih.gov

The table below, derived from kinetic studies on thermolysin, illustrates the enzyme's specificity for the acyl donor component, highlighting the high reactivity of protected hydrophobic amino acids like tryptophan.

Table 1: Relative Initial Rates of Thermolysin-Catalyzed Peptide Bond Synthesis

Condensation of various N-benzyloxycarbonyl (Z)-protected amino acids with H-Leu-NHPh, illustrating enzyme specificity.

| Carboxyl Component (Acyl Donor) | Relative kcat/Km |

|---|---|

| Z-Trp-OH | 100 |

| Z-Phe-OH | 95 |

| Z-Tyr(Z)-OH | 14 |

| Z-Val-Phe-OH | 590 |

| Z-Ala-Phe-OH | 290 |

| Z-Gly-Phe-OH | 100 |

| Z-Val-OH | <1 |

Data adapted from thermolysin-catalyzed condensation studies, demonstrating the preference for hydrophobic residues like Tryptophan and Phenylalanine as the acyl donor. The rate for Z-Trp-OH is set as a baseline of 100. pnas.org

A paramount advantage of enzymatic peptide synthesis is the inherent and absolute stereospecificity of the enzymes. Proteases are chiral catalysts that exclusively act on L-amino acids, thus preventing the racemization that can plague chemical coupling methods, especially when dealing with activated esters. This ensures the synthesis of stereochemically pure peptides.

Impact of Protecting Groups on Enzymatic Synthesis Efficiency

The choice of protecting groups for the N-terminus (α-amino) and C-terminus (carboxyl) is critical for successful enzymatic peptide synthesis. These groups must be stable under the enzymatic reaction conditions (typically near-neutral pH) but also be removable without degrading the newly formed peptide.

N-terminal Protection (Boc Group): The tert-butyloxycarbonyl (Boc) group is widely used and is stable in the aqueous, near-neutral pH environments favored by many proteases. nih.gov It is typically removed under acidic conditions (e.g., with trifluoroacetic acid), which are orthogonal to the enzymatic coupling step. The bulky nature of the Boc group is generally well-tolerated by proteases like thermolysin and chymotrypsin.

C-terminal Protection (Benzyl Ester): The benzyl ester (OBzl) is a common carboxyl protecting group. In kinetically controlled enzymatic synthesis, the C-terminus of the acyl donor must be activated, typically as an ester. While methyl and ethyl esters are common, benzyl esters can also be used. For instance, papain has been used to catalyze the synthesis of a dipeptide using H-Trp-OBn as the nucleophile component. ru.nl However, the efficiency of the enzymatic reaction can be influenced by the nature of the ester group, as it affects the rate of acylation and the partitioning between aminolysis and hydrolysis. Less activated esters like benzyl esters may require higher enzyme concentrations or longer reaction times compared to more reactive esters. ru.nl

Enzymatic Modification of Tryptophan Residues in Protected Peptide Contexts

Beyond peptide bond formation, enzymes can be used for the site-specific modification of amino acid side chains. The indole (B1671886) ring of tryptophan is a target for various enzymatic transformations, most notably halogenation.

Flavin-dependent halogenases (FDHs) are a class of enzymes that catalyze the regioselective halogenation (chlorination or bromination) of tryptophan at positions C5, C6, or C7 of the indole ring. nih.govnih.gov This modification is of significant interest as halogenated tryptophans are precursors to many bioactive natural products and can serve as handles for further chemical diversification via cross-coupling reactions. nih.gov

While this modification is often performed on free L-tryptophan, which is subsequently protected (e.g., with a Boc group) for use in peptide synthesis, there is growing interest in the direct enzymatic modification of tryptophan residues within a peptide chain. nih.govbiorxiv.org The N-terminal Boc group would be compatible with these enzymatic conditions. Such late-stage modification allows for the creation of diverse peptide libraries from a common precursor.

Table 2: Examples of Regioselective Enzymatic Halogenation of Tryptophan

Different flavin-dependent halogenases exhibit distinct regioselectivity on the tryptophan indole ring.

| Enzyme | Halogenation Position | Origin |

|---|---|---|

| PyrH | C5 | Streptomyces rugosporus |

| ThdH | C6 | Streptomyces albogriseolus |

| RebH / PrnA | C7 | Lechevalieria aerocolonigenes / Pseudomonas fluorescens |

This table summarizes the regioselectivity of well-characterized tryptophan halogenases, which can be used to produce modified tryptophan building blocks for peptide synthesis.

Future Research Directions and Methodological Innovations in Boc Trp Obzl Chemistry

Development of Novel Protecting Group Strategies for Tryptophan

Tryptophan (Trp) presents unique challenges in peptide synthesis due to its indole (B1671886) side chain, which is susceptible to oxidation and alkylation under acidic conditions, particularly during deprotection steps in Boc/Benzyl (B1604629) (Boc/Bzl) solid-phase peptide synthesis (SPPS) peptide.comug.edu.pl. The Boc group primarily protects the N-alpha amino group, while the benzyl ester protects the carboxyl group. However, the indole nitrogen (Nin) often requires additional protection to prevent undesirable side reactions, such as alkylation by carbocations released from other protecting groups or the resin ug.edu.pl.

Current strategies for Nin-protection in Boc/Bzl synthesis commonly involve the formyl (For) group peptide.comug.edu.pl. This group can be removed by treatment with deformylation solutions nih.gov. In Fmoc-based synthesis, the Nin-Boc group is also employed for tryptophan protection, although it can exhibit some lability during coupling and Fmoc removal, potentially exposing the indole nitrogen acs.org.

Future research aims to develop novel protecting groups that offer enhanced stability, improved orthogonality, and cleaner cleavage profiles for tryptophan's indole moiety. For instance, new derivatives like Fmoc-Trp(Boc-Nmbu)-OH and Fmoc-Trp(Boc-Sar-Sar)-OH have been developed, where the Boc group is cleaved by trifluoroacetic acid (TFA), and the remaining cationic 4-(N-methylamino)butanoyl (Nmbu) or sarcosinyl–sarcosinyl (Sar-Sar) moieties improve peptide solubility during HPLC purification researchgate.netresearchgate.net. These solubilizing groups can then be cleaved under mild alkaline or physiological pH conditions, respectively, offering traceless removal researchgate.netresearchgate.net. The development of such groups is critical for synthesizing tryptophan-containing peptides with high purity and yield, especially for sequences prone to aggregation or those requiring specific post-synthetic modifications.

A comparative overview of common tryptophan protecting groups and their characteristics is presented in Table 1.

Table 1: Overview of Tryptophan Protecting Group Strategies

| Protecting Group | Protected Moiety | Cleavage Conditions | Advantages/Notes |

| Boc (Nα) | Alpha-amino | Moderately strong acids (e.g., TFA) wikipedia.orgresearchgate.net | Standard for N-terminal protection in Boc-SPPS wikipedia.orgthermofisher.com. |

| Benzyl Ester (OBZL) | Carboxyl | Strong acids (e.g., HF, TFMSA) peptide.com or catalytic hydrogenation researchgate.net | Used in Boc/Bzl strategy for C-terminal protection peptide.com. |

| Formyl (For) | Indole nitrogen (Nin) | Mild acid (e.g., 0.1 M AcOH) or deformylation solution ug.edu.plnih.gov | Prevents alkylation and oxidation of indole in Boc/Bzl synthesis peptide.comug.edu.pl. |

| Boc (Nin) | Indole nitrogen (Nin) | Acidic conditions (e.g., TFA) acs.org | Used in Fmoc-based synthesis for solubility and precaution, but can be labile acs.org. |

| Boc-Nmbu | Indole nitrogen (Nin) | TFA for Boc, then pH 9.5 for Nmbu researchgate.netresearchgate.net | Improves solubility for HPLC purification; traceless removal researchgate.netresearchgate.net. |

| Boc-Sar-Sar | Indole nitrogen (Nin) | TFA for Boc, then physiological pH for Sar-Sar researchgate.netresearchgate.net | Improves solubility for HPLC purification; potential for prodrug design researchgate.netresearchgate.net. |

Advancements in Peptide Synthesis Methodologies for Complex Targets

BOC-TRP-OBZL is a key component in both solid-phase peptide synthesis (SPPS) and solution-phase peptide synthesis. While Fmoc-SPPS is prevalent due to its mild deprotection conditions, Boc chemistry remains valuable, particularly for synthesizing aggregation-prone sequences or when non-natural, base-sensitive peptides are required thermofisher.commdpi.com. The Boc strategy involves acid-labile protecting groups, with the N-alpha Boc group removed under moderate acid conditions (e.g., 50% TFA in DCM), while benzyl-based side-chain protections, like the benzyl ester in this compound, require stronger acids such as HF or TFMSA for final cleavage peptide.comnih.gov.

Advancements in peptide synthesis methodologies continue to enhance the efficiency and scope of peptide production. These include improved resin matrices, novel coupling reagents, and automation acs.orgmdpi.comcsic.es. For instance, the application of in situ neutralization protocols in Boc chemistry has increased efficiency for difficult or longer peptide sequences, even in automated synthesizers csic.es. Fragment condensation, where protected peptide segments are coupled in solution, is also employed for synthesizing larger peptides and small proteins that are challenging to obtain solely by SPPS peptide.com. The use of this compound in these advanced methodologies facilitates the synthesis of peptides containing sensitive tryptophan residues, ensuring structural integrity and high yield.

Integration of this compound in Advanced Biomolecular Construction

Beyond linear peptide synthesis, this compound plays a role in the construction of more complex biomolecules. Its utility extends to the incorporation of tryptophan into peptide-drug conjugates, stapled peptides, cyclic peptides, and other modified peptide architectures. The precise control offered by Boc protection of the alpha-amino group and benzyl ester protection of the carboxyl group allows for selective deprotection and subsequent functionalization.

Future directions involve leveraging this compound as a versatile building block for creating biomolecules with enhanced properties, such as improved metabolic stability, proteolytic resistance, and specific target engagement mdpi.com. This includes site-specific modifications, the introduction of non-canonical amino acids, and the development of cyclization strategies mdpi.com. For example, studies have explored the synthesis of tripeptides containing tryptophan residues using Boc-chemistry in solution, demonstrating its role in preparing complex sequences for investigating non-covalent binding to polynucleotides mdpi.com. The ability to precisely control the incorporation and modification of tryptophan is crucial for designing biomolecules with tailored biological activities, such as those used in advanced biosensing or as components of biomimetic materials rsc.org.

Theoretical Predictions and Computational Design in Peptide Chemistry

Computational methods are increasingly integral to modern peptide chemistry, complementing experimental approaches by predicting molecular behavior and guiding synthetic design. For compounds like this compound and peptides incorporating it, theoretical predictions and computational design can offer insights into reactivity, conformational preferences, and stability.

Molecular dynamics (MD) simulations can be employed to study the dynamic behavior of protected amino acids and growing peptide chains, helping to understand potential aggregation issues or side reactions during synthesis dbaasp.org. Quantum mechanics (QM) calculations can provide detailed information on bond formation and cleavage mechanisms, aiding in the design of more efficient protecting groups and deprotection strategies.

Q & A

Q. What are the standard protocols for synthesizing BOC-TRP-OBZL, and how can purity be validated?

Synthesis typically involves solid-phase peptide synthesis (SPPS) with Boc-protected intermediates. Critical steps include deprotection with trifluoroacetic acid (TFA), coupling using HOBt/DIC, and iterative washing. Post-synthesis, purity is validated via reversed-phase HPLC (≥95% purity threshold) and mass spectrometry (MS) for molecular weight confirmation. Characterization via H/C NMR ensures structural fidelity, with solvent suppression techniques for accurate peak assignment .

Q. How should researchers design stability studies for this compound under varying pH and temperature conditions?

Stability studies require accelerated degradation protocols:

- Experimental design : Expose the compound to buffers (pH 3–9) at 25°C and 40°C for 7–30 days.

- Analysis : Monitor degradation via HPLC-UV/Vis, tracking peak area reduction of the parent compound.

- Kinetic modeling : Use Arrhenius equations to predict shelf-life. Include control samples with antioxidants (e.g., BHT) to assess oxidative stability .

Q. What ethical considerations apply when using this compound in biological assays involving human cell lines?

Adhere to IRB protocols for cell-line sourcing (e.g., ATCC repositories) and ensure compliance with the Declaration of Helsinki. Document informed consent for primary cell lines and validate absence of mycoplasma contamination. Data must be anonymized, with raw datasets stored securely (encrypted cloud storage or password-protected drives) .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s reported bioactivity across in vitro and in vivo models?

Apply a contradiction analysis framework:

- Identify principal contradictions : Compare pharmacokinetic parameters (e.g., bioavailability in vivo vs. cell permeability in vitro).

- Control variables : Standardize assay conditions (e.g., serum concentration, incubation time).

- Mechanistic validation : Use siRNA knockdowns or CRISPR-Cas9 to isolate target pathways. Cross-validate with orthogonal assays (e.g., SPR for binding affinity) .

Q. What computational strategies are recommended for modeling this compound’s interaction with target receptors?

- Molecular docking : Use AutoDock Vina with flexible side-chain sampling and AMBER force fields.

- MD simulations : Run 100-ns trajectories in explicit solvent (TIP3P water model) to assess binding stability.

- Free-energy calculations : Apply MM-PBSA/GBSA to quantify . Validate against experimental IC values from radioligand assays .

Q. How should researchers address variability in this compound’s crystallization outcomes during X-ray diffraction studies?

- Screening matrices : Use 96-well crystallization plates with varied precipitant concentrations (PEG 3350, ammonium sulfate).

- Additive screening : Include small-molecule additives (e.g., divalent cations, glycerol) to enhance crystal lattice formation.

- Cryoprotection : Optimize glycerol or ethylene glycol gradients to prevent ice formation during flash-cooling .

Methodological Frameworks for Data Interpretation

Q. What statistical models are suitable for analyzing dose-response data from this compound experiments?

Fit data to a four-parameter logistic (4PL) model:

Use Akaike’s Information Criterion (AIC) to compare nested models. Report 95% confidence intervals for EC values .

Q. How can the FINER criteria improve the formulation of research hypotheses for this compound studies?

- Feasible : Ensure access to specialized instrumentation (e.g., MALDI-TOF for peptide analysis).

- Novel : Cross-reference PubMed for gaps in structure-activity relationship (SAR) data.

- Ethical : Prioritize in silico/in vitro models before animal testing.

- Relevant : Align with NIH priority areas (e.g., antimicrobial peptides) .

Tables for Key Parameters

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.